molecular formula C9H10ClN3 B13183213 N-(3-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine

N-(3-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine

Cat. No.: B13183213
M. Wt: 195.65 g/mol
InChI Key: FHEDEBIQWKVZRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine is a chemical compound with the molecular formula C9H10ClN3 . It belongs to a class of compounds featuring a 4,5-dihydro-1H-imidazol-2-amine core, commonly known as 2-aminoimidazoline, which is a hydrogenated form of an imidazole ring . This core structure is of significant interest in medicinal chemistry, notably as it is a key pharmacophore in known bioactive molecules. For instance, the widely used muscle relaxant Tizanidine is also a derivative of 4,5-dihydro-1H-imidazol-2-amine, demonstrating the pharmacological relevance of this structural motif . The compound's structure consists of a 3-chlorophenyl group linked to the 2-position of the 4,5-dihydroimidazole ring via an amine group. Researchers can explore this molecule as a building block in organic synthesis or as an analog in structure-activity relationship (SAR) studies, particularly in the development of ligands for adrenergic receptors, given the known activity of related compounds . The physical properties of the core structure, 4,5-dihydro-1H-imidazol-2-amine, include a density of 1.47 g/cm³ and a boiling point of 178.3°C at 760 mmHg . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H10ClN3

Molecular Weight

195.65 g/mol

IUPAC Name

N-(3-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine

InChI

InChI=1S/C9H10ClN3/c10-7-2-1-3-8(6-7)13-9-11-4-5-12-9/h1-3,6H,4-5H2,(H2,11,12,13)

InChI Key

FHEDEBIQWKVZRT-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)NC2=CC(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategies

The synthesis of this compound generally involves two key steps:

  • Formation of the 4,5-dihydro-1H-imidazole (imidazoline) core.
  • N-substitution with a 3-chlorophenyl group.

Two main synthetic routes have been reported:

Classical Method: Cyclization with Carboxylic Acids and Aromatic Amines

One traditional approach involves the reaction of 1,2-diamines with carboxylic acids or their derivatives to form the imidazoline ring, followed by substitution with aromatic amines such as 3-chloroaniline.

  • Procedure: Heating o-phenylenediamine with substituted carboxylic acids in the presence of mineral acids, often with an excess of carboxylic acid (ratio ~10:1), promotes ring closure to form 2-substituted imidazolines.
  • Limitations: This method requires harsh conditions, excess reagents, and often results in moderate yields dependent on reagent ratios.

One-Pot Visible Light-Mediated Synthesis

A recent advancement is a mild, scalable, one-pot visible light-mediated synthesis of N-substituted 2-aminobenzimidazoles and related imidazoline derivatives, which can be adapted for this compound.

  • Reaction Scheme: The process involves three sequential steps in a single vessel:

    • N-substitution of o-phenylenediamine with 3-chlorophenyl-containing reagents.
    • Formation of thiourea intermediates.
    • Cyclodesulfurization under visible light irradiation to form the imidazoline ring.
  • Conditions: Room temperature, aqueous ethanol solvent system (90% ethanol, 10% water), potassium carbonate as base, and blue LED light (3 W) irradiation for 6 hours under air atmosphere.

  • Yields: This method achieves yields up to 71% or higher for similar compounds, with excellent functional group tolerance and scalability demonstrated by gram-scale synthesis.

Synthesis via Sulfonyl Derivatives and Hybrid Compounds

Another approach involves the preparation of hybrid compounds containing the 4,5-dihydro-1H-imidazole core with aryl substituents, including chlorophenyl groups, via sulfonylation and subsequent transformations.

  • Key Steps:

    • Reaction of phthalazine derivatives with 2-chloro-4,5-dihydro-1H-imidazole hydrogen sulfate to form pseudobases.
    • Conversion to sulfonamide derivatives using aminooxy sulfonic acid.
    • Ring opening and further functionalization to introduce aryl groups such as 3-chlorophenyl.
  • Characterization: These compounds are characterized by elemental analysis, IR, NMR spectroscopy, and single-crystal X-ray diffraction, confirming the imidazoline structure and substitution pattern.

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Disadvantages
Cyclization with Carboxylic Acids o-Phenylenediamine, carboxylic acid Heating with mineral acid, excess acid ~50-70 Established method, accessible reagents Harsh conditions, excess reagents
One-pot Visible Light-Mediated o-Phenylenediamine, isothiocyanates, K2CO3 Room temp, blue LED light, aqueous ethanol Up to 71 Mild, scalable, environmentally friendly Requires light setup, longer reaction time
Sulfonylation and Hybrid Synthesis Phthalazine derivatives, imidazole sulfate, aminooxy sulfonic acid DMF solvent, room temp to mild heating Moderate Structural diversity, well-characterized Multi-step, specialized reagents

Mechanistic Insights

The one-pot visible light-mediated method proceeds via a radical pathway involving:

  • Formation of thiyl radicals and reactive oxygen species under blue LED irradiation.
  • Cyclodesulfurization of thiourea intermediates to form the imidazoline ring.
  • This mechanism avoids toxic metals and harsh reagents, enhancing environmental compatibility.

Chemical Reactions Analysis

Types of Reactions: N-(3-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted imidazole compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity
Research has shown that compounds related to N-(3-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine exhibit antiviral properties. For instance, derivatives of imidazole have been synthesized and evaluated for their activity against viruses such as the Tobacco Mosaic Virus (TMV). In a study, certain sulfonamide derivatives demonstrated approximately 50% inhibition of TMV, indicating potential for further development in antiviral therapies .

Antihypertensive and Antidiabetic Properties
Imidazoline derivatives, including those related to this compound, have been noted for their antihypertensive effects. Some studies suggest that these compounds can act as carbonic anhydrase inhibitors, which are beneficial in managing hypertension. Additionally, the incorporation of imidazole motifs into drug design has been linked to improved efficacy in treating conditions like type 2 diabetes .

Anticancer Potential
The anticancer properties of imidazole derivatives have also been investigated. A study involving hybrid compounds containing the imidazole core showed promising results in inhibiting cancer cell proliferation. These compounds were tested against various cancer cell lines and demonstrated significant cytotoxic effects, suggesting their potential as anticancer agents .

Agricultural Applications

Insecticidal Activity
this compound and its derivatives have been explored for their insecticidal properties. A series of novel compounds were synthesized and tested for efficacy against agricultural pests. Preliminary bioassay results indicated that some derivatives exhibited good insecticidal activity with low toxicity profiles, making them suitable candidates for environmentally friendly pest control solutions .

Case Study 1: Antiviral Activity Assessment

A study evaluated several sulfonamide derivatives based on this compound for their antiviral activity against TMV. The results indicated that specific modifications enhanced antiviral efficacy compared to baseline compounds.

Case Study 2: Insecticidal Efficacy

Another research project focused on synthesizing a range of imidazole-based insecticides targeting pests such as Plutella xylostella. The findings revealed that certain derivatives achieved over 70% mortality rates in laboratory conditions.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

The pharmacological and physicochemical properties of imidazoline derivatives are highly dependent on the nature and position of substituents on the aryl group. Key examples include:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Applications Key Properties Reference ID
N-(3-Chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine 3-chlorophenyl C9H10ClN3 195.65 Under investigation N/A -
Clonidine hydrochloride 2,6-dichlorophenyl C9H10Cl2N3·HCl 266.56 Antihypertensive Water-soluble; mp ~305°C
Tizanidine 5-chloro-2,1,3-benzothiadiazol-4-yl C9H8ClN5S 253.71 Muscle relaxant Crystalline structure resolved
Romifidine hydrochloride 2-bromo-6-fluorophenyl C9H10BrClFN3·HCl 341.53 Veterinary sedative N/A
Tramazoline 5,6,7,8-tetrahydronaphthalen-1-yl C13H17N3 215.29 Nasal decongestant CAS 1082-57-1
NSC 617145 4-chlorophenyl, 4-methylphenyl C16H16ClN3 285.77 Anticancer research Inhibits WRN helicase
Key Observations:

Substituent Position and Bioactivity :

  • The 2,6-dichlorophenyl group in clonidine enhances α2-adrenergic receptor agonism, critical for its antihypertensive effects .
  • 3-Chlorophenyl substitution (as in the target compound) may alter receptor selectivity compared to clonidine, though specific data is lacking.

Heterocyclic Modifications :

  • Tizanidine incorporates a benzothiadiazole ring, increasing rigidity and influencing its muscle relaxant properties .
  • Bromine and fluorine in romifidine enhance lipophilicity, improving blood-brain barrier penetration for veterinary use .

Physicochemical Properties :

  • Clonidine’s high water solubility (due to hydrochloride salt) facilitates oral bioavailability .
  • Substituents like trifluoromethyl groups (e.g., in ) increase metabolic stability but may reduce solubility .

Computational and Spectroscopic Analyses

  • Vibrational Spectroscopy : DFT studies on tizanidine revealed strong agreement between experimental and calculated IR/Raman spectra, confirming the accuracy of B3LYP/6-31G(d,p) methods for imidazoline derivatives .

Biological Activity

N-(3-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine is a compound of significant interest due to its potential biological activities, particularly in the field of anticancer research. This article presents a detailed overview of its biological activity, including synthesis, structure-activity relationships (SAR), and case studies that highlight its efficacy against various cancer cell lines.

1. Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 3-chloroaniline with appropriate imidazole derivatives. The compound's structure features a dihydroimidazole core, which is crucial for its biological activity. The dihedral angle between the benzene and imidazole rings has been noted to be approximately 43.3 degrees, suggesting a specific spatial arrangement that may influence its interaction with biological targets .

2.1 Anticancer Properties

Recent studies have demonstrated that derivatives of 4,5-dihydro-1H-imidazol-2-amines exhibit pronounced anticancer activities. For instance, compounds with similar structures have been tested against various human cancer cell lines, showing IC50 values in the range of 2.38–3.77 μM for cervical and bladder cancer cells .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (μM)Mechanism of Action
Compound 4eSISO (Cervical)2.38Induces apoptosis
Compound 5lRT-112 (Bladder)3.77Cell cycle arrest
Compound 5mSISO3.50Apoptosis induction

The most active compounds from related studies have shown the ability to induce apoptosis in targeted cancer cells, highlighting their potential as therapeutic agents .

2.2 Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of electron-withdrawing groups at specific positions on the imidazole ring enhances cytotoxicity. For example, the incorporation of a bulky lipophilic group significantly increases activity against cancer cells .

Table 2: Structure-Activity Relationships

Substituent TypePosition on ImidazoleEffect on Activity
Electron-withdrawingR-positionIncreases potency
Bulky lipophilic groupR2-positionEnhances activity

3.1 Cytotoxicity Testing

A series of experiments were conducted to assess the cytotoxic effects of this compound on various human cancer cell lines:

  • Cervical Cancer (SISO) : Significant apoptosis was observed at IC50 concentrations.
  • Bladder Cancer (RT-112) : The compound exhibited effective growth inhibition.

These findings suggest that modifications in the imidazole structure can lead to improved anticancer properties.

3.2 Mechanistic Insights

Mechanistic studies have shown that compounds similar to this compound can disrupt cellular processes leading to apoptosis:

  • Apoptosis Induction : Flow cytometry analysis revealed an increase in early and late apoptotic cells upon treatment with these compounds.
  • Cell Cycle Arrest : Some derivatives were found to induce cell cycle arrest, preventing cancer cell proliferation.

4. Conclusion and Future Directions

This compound represents a promising scaffold for developing new anticancer agents due to its significant biological activity and potential for further optimization through structural modifications. Future research should focus on exploring additional derivatives and conducting in vivo studies to validate these findings.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.